1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

Description

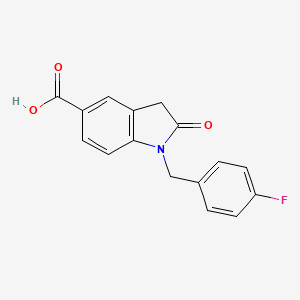

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid is a heterocyclic compound featuring a partially saturated indoline core substituted with a 4-fluorobenzyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid at the 5-position. This structure combines aromatic (fluorobenzyl), hydrogen-bonding (carboxylic acid), and polar (ketone) moieties, making it a candidate for diverse pharmacological applications, such as enzyme inhibition or anti-inflammatory activity.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUSGYAYQOFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid (CAS 1248907-29-0)

- Structure : Replaces the indoline core with a pyrazole ring (unsaturated five-membered ring with two adjacent nitrogen atoms).

- Functional Groups : Retains the 4-fluorobenzyl group and carboxylic acid but positions the ketone at the 5-position and the carboxylic acid at the 4-position.

- Key Differences :

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 110768-19-9)

- Structure : Features a dioxoisoindoline core (two ketones) instead of indoline.

- Functional Groups : Substituted with a 4-fluorophenyl group (directly attached) and a carboxylic acid.

- Molecular formula: C₁₅H₈FNO₄ (MW 285.23) .

Functional Group Modifications

(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

- Structure : Contains a pyrrolidine ring (five-membered saturated ring with one nitrogen) and a carboxamide group.

- Functional Groups : Retains the 4-fluorobenzyl group but replaces the carboxylic acid with a carboxamide.

- Key Differences: The carboxamide enhances hydrogen-bonding capacity but may reduce metabolic stability compared to carboxylic acids. The imidazolidinone moiety introduces additional rigidity .

2-[1-(4-Fluorobenzyl)-1H-Indol-3-yl]acetic Acid (CAS 176204-51-6)

- Structure : Features an indole core (aromatic six-membered benzene fused to a five-membered nitrogen ring) with an acetic acid side chain.

- Key Differences :

Pharmacological and Physicochemical Properties

| Compound | Core Structure | Key Functional Groups | Molecular Weight | Notable Features |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid | Indoline (partially saturated) | 4-Fluorobenzyl, 2-oxo, 5-carboxylic acid | ~275–285 (estimated) | Balanced hydrophobicity and hydrogen bonding |

| 1-(4-Fluorobenzyl)-5-oxo-4H-pyrazole-4-carboxylic acid | Pyrazole | 4-Fluorobenzyl, 5-oxo, 4-carboxylic acid | 256.21 | Aromaticity enhances membrane permeability |

| 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Dioxoisoindoline | 4-Fluorophenyl, 1,3-dioxo, 5-carboxylic acid | 285.23 | Electron-withdrawing groups reduce solubility |

| (RS)-N-[...]-5-oxopyrrolidine-3-carboxamide | Pyrrolidine | 4-Fluorobenzyl, carboxamide | ~450 (estimated) | Increased metabolic stability due to amide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.